molecular formula C10H12ClNO2 B14911474 Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate

Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate

Cat. No.: B14911474
M. Wt: 213.66 g/mol
InChI Key: INTVFOUMCWBFKR-UHFFFAOYSA-N
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Description

Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate is an organic compound with a complex structure that includes an ester functional group, an amine group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate typically involves a multi-step process. One common method starts with the chlorination of a suitable aromatic precursor, followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial methods prioritize cost-effectiveness, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the aromatic ring.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both an aminomethyl group and a chlorinated aromatic ring allows for diverse chemical transformations and interactions.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl 2-[4-(aminomethyl)-2-chlorophenyl]acetate

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)5-8-3-2-7(6-12)4-9(8)11/h2-4H,5-6,12H2,1H3

InChI Key

INTVFOUMCWBFKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)CN)Cl

Origin of Product

United States

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